![molecular formula C18H26N4O3 B5534406 (3aS*,7aR*)-5-methyl-2-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)carbonyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5534406.png)
(3aS*,7aR*)-5-methyl-2-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)carbonyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of complex heterocyclic compounds, similar to our compound of interest, often involves multi-step reactions and the use of specialized reagents. For example, the synthesis of methyl 4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates, which shares some structural similarities with our compound, is achieved through a two-step procedure from 2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates, involving treatment with the Vilsmeier–Haack reagent and further treatment with hydrazine (Verdecia et al., 1996).
Molecular Structure Analysis
Molecular structure analysis of such compounds involves assessing the conformation and geometry of the molecular rings. For instance, the synthesis of related compounds like 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids reveals insights into the geometry of similar compounds (Lichitsky et al., 2010). The structure of the pyrrolopyridine ring and its substituents significantly influences the overall molecular conformation.
Chemical Reactions and Properties
The chemical reactivity of such molecules is often determined by the functional groups present and the stability of the ring systems. For example, the reaction of related compounds under various conditions can lead to the formation of novel dimerized compounds, indicating a tendency for complex reactions (Shiotani et al., 1986).
Physical Properties Analysis
The physical properties like melting point, solubility, and crystalline structure are crucial for understanding the behavior of these compounds in different environments. The crystalline structure and solvate formations of related compounds provide insights into the physical characteristics of similar molecules (Singh & Baruah, 2009).
Chemical Properties Analysis
Chemical properties such as acidity, basicity, and reactivity with other chemicals are essential for predicting the compound's behavior in chemical reactions. Studies on similar compounds, like the analysis of pyrazinecarboxylic acids, can shed light on the chemical properties of our compound of interest (Vishweshwar et al., 2002).
properties
IUPAC Name |
(3aS,7aR)-5-methyl-2-(1-methyl-4,5,6,7-tetrahydroindazole-3-carbonyl)-1,3,4,6,7,7a-hexahydropyrrolo[3,4-c]pyridine-3a-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O3/c1-20-8-7-12-9-22(11-18(12,10-20)17(24)25)16(23)15-13-5-3-4-6-14(13)21(2)19-15/h12H,3-11H2,1-2H3,(H,24,25)/t12-,18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAJSZLHZCRYPX-SGTLLEGYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2CN(CC2(C1)C(=O)O)C(=O)C3=NN(C4=C3CCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H]2CN(C[C@]2(C1)C(=O)O)C(=O)C3=NN(C4=C3CCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3aS*,7aR*)-5-methyl-2-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)carbonyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid |
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